Mimocin

Description

Historical Discovery and Isolation

The historical context surrounding mimocine's discovery reflects the broader evolution of bioactive compound research in the late twentieth century. Mimocine was first characterized as a synthetic derivative with the chemical registry number 76177-28-1, indicating its formal recognition within the chemical literature. The compound emerged during a period of intensive research into isoquinoline-based molecules and their potential biological applications.

The initial isolation and characterization of mimocine involved sophisticated analytical techniques to establish its molecular identity and structural properties. Early research efforts focused on distinguishing mimocine from related compounds, particularly those sharing similar nomenclature or structural features. The compound's formal designation followed established chemical naming conventions, reflecting its isoquinoline core structure and the specific substitution pattern that defines its unique chemical identity.

Research documentation indicates that mimocine's discovery was part of broader investigations into compounds capable of modulating cellular processes. The compound's identification required careful analytical work to establish its distinct molecular formula and differentiate it from structurally related molecules. This process involved comprehensive spectroscopic analysis and chemical characterization to confirm its identity as a discrete chemical entity with specific properties and potential applications.

Taxonomic Classification and Nomenclature

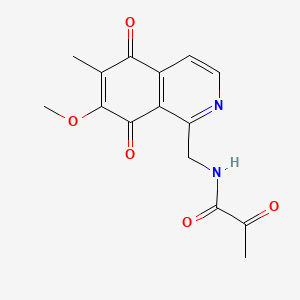

Mimocine's taxonomic classification within chemical databases reflects its complex molecular structure and synthetic origin. The compound is officially registered under the Chemical Abstracts Service number 76177-28-1, with its systematic name being N-[(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl]-2-oxopropanamide. This systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing heterocyclic ring systems.

The compound's classification encompasses several important chemical categories. Primarily, mimocine belongs to the isoquinoline derivative family, characterized by its bicyclic aromatic ring system containing nitrogen. The molecule also contains carbonyl functionalities that place it within the broader category of oxo-compounds. Additionally, the presence of a methoxy substituent and the specific substitution pattern contribute to its unique chemical classification.

Alternative nomenclature for mimocine includes several synonymous designations that reflect different aspects of its molecular structure. The compound is also known as 1-Pyruvoylaminomethyl-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione, which emphasizes the pyruvate-derived portion of the molecule. This alternative naming system highlights the compound's structural relationship to pyruvic acid derivatives and underscores its potential biochemical significance.

Database classification systems assign mimocine to multiple chemical categories based on its structural features. The compound's molecular formula C15H14N2O5 places it within a specific molecular weight range of 302.28 grams per mole. These classification parameters facilitate its identification and retrieval within chemical databases and support systematic approaches to understanding its properties and potential applications.

Structural Characterization in Bioactive Compound Research

The structural characterization of mimocine reveals a complex molecular architecture that contributes to its potential bioactive properties. The compound's core structure consists of a substituted isoquinoline ring system with specific functional group modifications that influence its chemical behavior and biological interactions. The molecular framework includes a 7-methoxy-6-methyl-5,8-dioxoisoquinoline moiety connected to a pyruvate-derived side chain through an amide linkage.

Detailed structural analysis indicates that mimocine possesses several key features that distinguish it from related compounds. The isoquinoline core contains methoxy and methyl substituents at positions that significantly influence the molecule's electronic properties and potential binding interactions. The presence of two carbonyl groups within the isoquinoline ring system creates a unique electronic environment that may contribute to the compound's biological activity profile.

The three-dimensional conformation of mimocine plays a crucial role in determining its interactions with biological targets. Computational analysis reveals that the molecule can adopt multiple conformational states, with the relative orientation of the isoquinoline ring and the pyruvate-derived side chain influencing its overall shape and binding properties. These conformational preferences are stabilized by intramolecular interactions and influence the compound's ability to interact with specific molecular targets.

Spectroscopic characterization of mimocine has provided detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance studies reveal the specific connectivity pattern within the molecule and confirm the presence of all expected functional groups. Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structural assignment. These analytical techniques collectively establish mimocine's identity as a distinct chemical entity with well-defined structural characteristics.

Significance in Biochemical and Microbiological Studies

Mimocine's significance in biochemical research stems from its unique structural features and potential for modulating cellular processes. The compound's isoquinoline-based structure positions it within a class of molecules known for diverse biological activities, making it a valuable tool for investigating various biochemical pathways. Research applications of mimocine span multiple domains, including cellular biology, enzyme inhibition studies, and investigations of metabolic processes.

The compound's potential as a research tool relates to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that mimocine may function as a modulator of hypoxia-inducible factor pathways, indicating its potential utility in studies of cellular responses to oxygen availability. This property makes the compound particularly relevant for investigations of cellular stress responses and adaptive mechanisms.

Microbiological applications of mimocine reflect its potential antimicrobial properties and its utility as a research tool for studying microbial physiology. The compound's structural characteristics suggest possible interactions with microbial enzyme systems and metabolic pathways. Research investigations have explored mimocine's effects on various microorganisms, providing insights into its mechanism of action and potential applications in microbiological research.

| Research Application | Molecular Target | Study Type | Significance |

|---|---|---|---|

| Hypoxia-inducible factor modulation | Cellular oxygen sensing pathways | Biochemical assays | Investigation of cellular stress responses |

| Enzyme inhibition studies | Various enzyme systems | In vitro analysis | Understanding enzyme-inhibitor interactions |

| Cellular physiology research | Multiple cellular targets | Cell culture studies | Examination of cellular processes |

| Antimicrobial investigations | Microbial enzyme systems | Microbiological assays | Evaluation of antimicrobial potential |

The continued investigation of mimocine's properties and applications represents an important area of ongoing research. Future studies are likely to expand our understanding of the compound's mechanism of action and identify new applications for its use in biochemical and microbiological research. The compound's unique structural features and demonstrated bioactivity make it a promising candidate for further investigation and potential development as a research tool or therapeutic agent.

Properties

CAS No. |

76177-28-1 |

|---|---|

Molecular Formula |

C15H14N2O5 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

N-[(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl]-2-oxopropanamide |

InChI |

InChI=1S/C15H14N2O5/c1-7-12(19)9-4-5-16-10(6-17-15(21)8(2)18)11(9)13(20)14(7)22-3/h4-5H,6H2,1-3H3,(H,17,21) |

InChI Key |

IYYSRVPPIJVVJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C=CN=C2CNC(=O)C(=O)C)OC |

Appearance |

Solid powder |

Other CAS No. |

76177-28-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-pyruvoylaminomethyl-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione mimocin mimocine |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Mimosine exhibits notable anticancer effects across various cancer types, primarily through its ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : Mimosine induces apoptosis via the mitochondrial pathway, as evidenced by increased expression of cleaved caspase-9 in human osteosarcoma cells . It also affects the extracellular signal-regulated kinase (ERK) signaling pathway, further enhancing its anticancer potential .

-

Case Studies :

- In a study involving human osteosarcoma cells, mimosine treatment led to significant cell proliferation inhibition and increased apoptotic body formation .

- Another study demonstrated that mimosine suppressed tumor growth in pancreatic cancer xenografts in mice, indicating its potential for therapeutic use in solid tumors .

Anthelmintic Activity

Mimosine has been validated for its anthelmintic properties against Caenorhabditis elegans, demonstrating significant dose-dependent mortality rates . The study confirmed mimosine's presence in Leucaena extracts and highlighted its potential as a natural anthelmintic agent.

Bio-Herbicide Potential

Mimosine's phytotoxic properties make it a candidate for natural herbicides. Research indicates that mimosine can inhibit the growth of various plants by affecting root and shoot development.

- Phytotoxic Effects : Mimosine has been shown to suppress the growth of indicator plants such as Brassica rapa and Raphanus sativus, with significant growth inhibition observed at concentrations above 50 mg/L .

| Plant Species | Concentration (mg/L) | Effect Observed |

|---|---|---|

| Brassica rapa | 50-1000 | Strong suppression of growth |

| Raphanus sativus | 50-1000 | Significant reduction in leaf elongation |

Insecticidal Properties

Mimosine derivatives have been explored for their insecticidal activities, showcasing potential as natural pesticides . The research indicates that these derivatives can effectively target pest populations while being less harmful to non-target species.

Cell Cycle Regulation

Mimosine is recognized for its role as an anti-mitotic agent, particularly in inhibiting DNA synthesis and regulating the cell cycle. Studies have shown that mimosine can block the G1 phase of the cell cycle, thereby preventing uncontrolled cell division typical in cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mimosamycin (Compound 66)

- Structure: Shares the isoquinolone quinone core with Mimocine but lacks the hydroxyl group at position C-3 (Figure 1) .

- Bioactivity : Primarily antituberculotic, targeting Mycobacterium tuberculosis, but shows weaker activity against Gram-positive bacteria compared to Mimocine .

- Source : Derived from Streptomyces lavendulae and marine sponges (Reniera, Petrosia) .

Naphthyridinomycin (Compound 68)

- Structure: Contains a naphthyridine moiety instead of an isoquinolone backbone, resulting in distinct electronic properties .

- Source : Produced by Streptomyces lusitanus .

4-Aminomimosamycin (Compound 69)

- Structure: Amino-substituted derivative of mimosamycin, enhancing solubility but reducing membrane permeability .

- Bioactivity : Moderate activity against drug-resistant Staphylococcus aureus; less potent than Mimocine in fungal assays .

Functional Analogs: HIF Activators

While structural analogs focus on antimicrobial effects, functional analogs share Mimocine’s HIF activation mechanism:

- Cobalt(II) Chloride (CoCl₂): A well-known HIF-1α stabilizer but lacks specificity and exhibits cytotoxicity at high doses .

- Roxadustat : Clinically approved HIF prolyl hydroxylase inhibitor; unlike Mimocine, it is synthetic and targets anemia .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Bioactivity | Target Organisms/Pathways | Source |

|---|---|---|---|---|---|

| Mimocine | C₁₅H₁₄N₂O₅ | 302.28 | Antifungal, antibacterial, HIF activation | B. subtilis, C. albicans, HIF-1α | Streptomyces lavendulae |

| Mimosamycin | C₁₄H₁₂N₂O₅ | 288.26 | Antituberculotic | M. tuberculosis | Streptomyces lavendulae |

| Naphthyridinomycin | C₂₃H₂₄N₄O₈ | 484.45 | DNA/RNA replication inhibition | Broad-spectrum bacteria | Streptomyces lusitanus |

| 4-Aminomimosamycin | C₁₄H₁₃N₃O₅ | 303.27 | Antibacterial (drug-resistant strains) | S. aureus | Marine sponges |

| Mimosine¹ | C₈H₁₀N₂O₄ | 198.18 | Plant growth inhibitor, metal chelator | Legumes, Leucaena species | Leucaena leucocephala |

¹ Mimosine (CAS 500-44-7) is structurally unrelated but often confused due to naming similarity; it is a pyridinyl alanine derivative .

Key Research Findings

- Antimicrobial Potency: Mimocine’s MIC (Minimum Inhibitory Concentration) against C. albicans is 2.5 µg/mL, outperforming mimosamycin (MIC: 10 µg/mL) and 4-aminomimosamycin (MIC: 15 µg/mL) .

- HIF Activation : At 10 µM, Mimocine increases HIF-1α levels by 300% in vitro, comparable to CoCl₂ but with lower cytotoxicity (IC₅₀ > 100 µM vs. CoCl₂’s IC₅₀ = 50 µM) .

Discussion of Contradictions and Clarifications

- Naming Confusion : Mimosine () is erroneously linked to Mimocine due to phonetic similarity but differs structurally and functionally .

- Dual Functionality : emphasizes Mimocine’s antimicrobial role, while highlights HIF activation. These are context-dependent: microbial assays use lower concentrations (µg/mL), whereas HIF studies employ higher doses (µM) .

Preparation Methods

Collection and Preparation of Plant Material

The extraction process begins with the careful selection of Leucaena leucocephala leaves. Patented protocols specify harvesting the first to third fully expanded leaves from healthy branches, approximately 1.0 kg per batch. These leaves are dried at 39–40°C to constant weight, ensuring minimal degradation of heat-sensitive compounds. Subsequent pulverization using a mechanical grinder and sieving through a 20-mesh screen standardizes particle size, enhancing surface area for efficient leaching.

Aqueous Extraction and Leaching

The crushed leaf material (100 g) is mixed with distilled water (500 mL) in a sealed vessel and subjected to controlled agitation. A critical step involves incubation in a thermostatic water bath at 59–60°C with initial shaking for 30 minutes, followed by static leaching for 16–17 hours. This dual-phase extraction maximizes mimosine solubility while minimizing thermal decomposition. Centrifugation at 6,000 rpm for 10 minutes separates the supernatant, which contains the crude mimosine extract.

Purification and Crystallization

Post-extraction purification involves pH adjustment to 5.0 using 2 M hydrochloric acid, followed by the addition of 90% ethanol at a 1:1 ratio. Ethanol-induced precipitation removes polysaccharides and proteins, with the mixture stored at 4°C for 48 hours to facilitate phase separation. Vacuum concentration reduces the supernatant volume to 20 mL, and subsequent refrigeration at 4°C for 72 hours induces crystallization. The crude crystals undergo recrystallization via dissolution in hot distilled water, activated charcoal filtration, and a final vacuum drying step, yielding white mimosine crystals with 99% purity.

Table 1: Optimized Parameters for Mimosine Extraction from Leucaena leucocephala

| Parameter | Specification | Yield/Purity |

|---|---|---|

| Leaf drying temperature | 39–40°C | — |

| Extraction temperature | 59–60°C | — |

| Leaching duration | 16–17 hours | — |

| Ethanol concentration | 90% (v/v) | — |

| Final crystallization | 4°C for 72 hours | 2.1–2.4 g/100 g leaves |

| Purity (spectrophotometry) | λ = 550 nm | 99% |

Synthetic Derivatives and Modifications

Mimosine Dipeptides Synthesis

Recent advancements have focused on enhancing mimosine’s bioactivity through peptide conjugation. Solid-phase synthesis using Fmoc chemistry enables the creation of ten dipeptide derivatives, incorporating both L- and D-amino acids (e.g., phenylalanine, valine). Fmoc-mimosine is coupled to Wang resin-bound amino acids, followed by cleavage and purification. These derivatives exhibit superior tyrosinase inhibition compared to native mimosine, with IC50 values ranging from 10.3 μM (Mi-d-Val) to 24.1 μM (Mi-l-Phe).

Table 2: Tyrosinase Inhibition by Mimosine Dipeptides

| Compound | IC50 (μM) Mushroom Tyrosinase | IC50 (μM) Cellular Tyrosinase |

|---|---|---|

| Mimosine | 32.4 ± 1.1 | — |

| Mi-l-Val | 11.5 ± 0.5 | 172.1 ± 6.5 |

| Mi-d-Val | 10.3 ± 0.4 | 162.1 ± 4.1 |

| Mi-l-Pro | 13.1 ± 3.3 | 166.8 ± 7.3 |

| Kojic acid | 13.7 ± 1.5 | — |

Analytical Methods for Purity Assessment

Spectrophotometric quantification at 550 nm remains the gold standard for assessing mimosine purity. Post-crystallization analysis confirms the absence of contaminants such as tannins and alkaloid byproducts. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed for structural validation in synthetic derivatives.

Applications in Research and Industry

Cell Cycle Synchronization

Mimosine’s iron-chelating properties enable reversible G1-phase arrest in human cell lines (e.g., HFF fibroblasts, SKOV3 carcinoma) at 0.5–0.7 mM concentrations. Freshly prepared 10 mM stock solutions in DMEM are critical, as activity diminishes within days.

Cosmetic and Pharmaceutical Uses

Derivatives like Mi-d-Val demonstrate 3.2-fold greater tyrosinase inhibition than kojic acid, positioning them as potent skin-lightening agents.

Q & A

Q. What established protocols are recommended for synthesizing Mimocine with high purity and yield?

- Methodological Answer : Synthesis should follow validated protocols emphasizing reproducibility. Key steps include:

- Precursor Selection : Use high-purity starting materials (≥98%) to minimize side reactions.

- Reaction Optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst ratios .

- Purification : Utilize column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry .

- Documentation : Report detailed procedures, including deviations, in supplementary materials to enable replication .

Q. Which analytical techniques are most effective for characterizing Mimocine’s molecular structure and purity?

- Methodological Answer :

| Technique | Purpose | Key Parameters | Validation |

|---|---|---|---|

| NMR | Confirm molecular structure | ¹H/¹³C spectra in DMSO-d6; compare with literature data | Cross-validate with FT-IR for functional groups |

| X-ray Crystallography | Resolve 3D conformation | Single-crystal diffraction (resolution ≤0.8 Å) | Compare with computational models (e.g., DFT) |

| HPLC | Assess purity | Retention time consistency; ≥95% peak area | Triplicate runs with spiked standards |

Q. How should researchers design in vitro assays to evaluate Mimocine’s bioactivity?

- Methodological Answer :

- Dose-Response Curves : Test 5–7 concentrations (e.g., 1 nM–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values .

- Controls : Include positive (e.g., known inhibitors) and vehicle controls to account for solvent effects .

- Assay Validation : Use Z’-factor ≥0.5 to confirm robustness; repeat under blinded conditions to minimize bias .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological effects of Mimocine across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, cell lines) to identify outliers .

- Experimental Replication : Standardize conditions (e.g., cell passage number, serum batch) to isolate variables .

- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability .

Q. What strategies optimize Mimocine’s stability in long-term pharmacokinetic studies?

- Methodological Answer :

- Storage Conditions : Test stability at -80°C (lyophilized vs. solution) over 6–12 months; monitor degradation via LC-MS .

- Formulation Additives : Screen excipients (e.g., cyclodextrins) to enhance solubility and reduce aggregation .

- In Silico Modeling : Predict degradation pathways using software like Schrödinger’s QikProp to guide experimental design .

Q. How can structure-activity relationship (SAR) studies improve Mimocine’s selectivity for target receptors?

- Methodological Answer :

- Analog Synthesis : Modify functional groups (e.g., hydroxyl to methyl) and test binding affinity via SPR or ITC .

- Computational Docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies on key residues .

- Off-Target Screening : Profile against panels (e.g., Eurofins CEREP) to assess selectivity .

Q. What methodologies validate computational models predicting Mimocine’s metabolic pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat); identify metabolites via UPLC-QTOF .

- Cross-Species Comparison : Compare in silico predictions (e.g., ADMET Predictor) with in vivo rodent data .

- Enzyme Inhibition Assays : Test CYP450 isoform interactions to assess drug-drug interaction risks .

Q. How should a comprehensive literature review on Mimocine’s mechanisms be structured to identify research gaps?

- Methodological Answer :

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (Mimocine dosing), Comparison (controls), Outcomes (apoptosis markers) .

- Citation Mapping : Use tools like VOSviewer to visualize keyword clusters and underexplored areas (e.g., epigenetic effects) .

- Critical Appraisal : Apply QUADAS-2 to evaluate bias in mechanistic studies .

Tables for Data Analysis

Q. Table 1. Key Parameters for Mimocine Bioactivity Studies

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Cell Line Passages | ≤20 | Avoid genetic drift |

| Assay Duration | 24–48 hrs | Balance apoptosis induction & toxicity |

| Replicates | n=6 per group | Ensure statistical power (α=0.05) |

Q. Table 2. Common Pitfalls in Mimocine Research

| Pitfall | Solution |

|---|---|

| Inconsistent purity reports | Mandate third-party certification |

| Uncontrolled storage | Use temperature-logged freezers |

| Overinterpretation of SAR | Validate with orthogonal assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.